1,1-Dibromo-1,3-pentadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

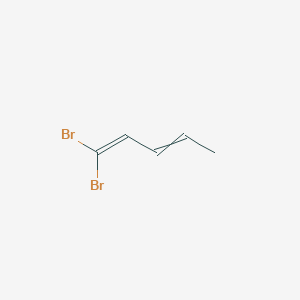

Structure

2D Structure

3D Structure

Properties

CAS No. |

77295-71-7 |

|---|---|

Molecular Formula |

C5H6Br2 |

Molecular Weight |

225.91 g/mol |

IUPAC Name |

1,1-dibromopenta-1,3-diene |

InChI |

InChI=1S/C5H6Br2/c1-2-3-4-5(6)7/h2-4H,1H3 |

InChI Key |

PQQAVRNNAPPTJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=C(Br)Br |

Origin of Product |

United States |

Structural Features and Conjugated Diene Systems

1,1-Dibromo-1,3-pentadiene (C₅H₆Br₂) is a halogenated derivative of the 1,3-pentadiene (B166810) system. nih.gov The defining characteristic of this molecule is the presence of two bromine atoms on the first carbon atom (C1) of the pentadiene chain. This gem-dibromo substitution pattern significantly influences the electronic properties and reactivity of the conjugated diene system.

The conjugated system of double bonds, spanning from C1 to C4, would typically suggest a planar or near-planar geometry to maximize p-orbital overlap. However, the steric bulk of the two bromine atoms at C1 can introduce some torsional strain. The presence of these electron-withdrawing bromine atoms polarizes the C1-C2 double bond, making C1 electron-deficient and susceptible to nucleophilic attack. vulcanchem.com This polarization extends through the conjugated system, influencing the reactivity at the C3-C4 double bond as well.

Dienes are broadly classified into three types: conjugated, isolated, and cumulated, based on the arrangement of their double bonds. uomosul.edu.iq Conjugated dienes, like this compound, are characterized by alternating single and double bonds. uomosul.edu.iq This arrangement leads to enhanced stability compared to dienes with isolated double bonds. uomosul.edu.iqtu.edu.iq

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆Br₂ nih.gov |

| Molecular Weight | 225.91 g/mol nih.gov |

| IUPAC Name | 1,1-dibromopenta-1,3-diene nih.gov |

| CAS Number | 77295-71-7 nih.gov |

| SMILES | CC=CC=C(Br)Br nih.gov |

Historical Context of Research on Halogenated Dienes

The study of halogenated compounds has a long and rich history in organic chemistry, driven by their utility in a wide array of chemical transformations. Halogenated dienes, in particular, have been recognized for their potential in cycloaddition reactions and as precursors to other functional groups. Early research into diene chemistry, such as the work on the diene synthesis with halogenated phenanthrenequinones, laid the groundwork for understanding the reactivity of these systems. acs.org

While specific early research on 1,1-Dibromo-1,3-pentadiene is not extensively documented in readily available literature, the broader field of halogenated diene chemistry provides a relevant context. For instance, the synthesis of bromine-substituted 1,3-dienes through methods like the vacuum pyrolysis of gem-dibromocyclopropanes has been explored. capes.gov.br This indicates a long-standing interest in developing synthetic routes to access these valuable building blocks. The development of cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, further expanded the synthetic utility of halogenated compounds, including dienes. mdpi.com

Significance of 1,1 Dibromo 1,3 Pentadiene in Synthetic Design

The synthetic significance of 1,1-Dibromo-1,3-pentadiene lies in the versatile reactivity imparted by its gem-dibromo-substituted conjugated diene framework. This structural motif allows for a range of transformations, making it a valuable intermediate in the synthesis of more complex molecules.

One of the key applications of 1,1-dibromoalkenes is in cross-coupling reactions. sioc-journal.cn These reactions, often catalyzed by palladium complexes, allow for the formation of new carbon-carbon bonds. nih.govrsc.orgsemanticscholar.org The two bromine atoms on this compound offer the potential for sequential or double cross-coupling reactions, providing access to a variety of substituted dienes and other unsaturated systems. For example, the selective cross-coupling of 1,1-dibromoethylenes with alkynylaluminums has been shown to produce aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes. nih.govrsc.orgsemanticscholar.org

Furthermore, the diene system itself can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. vulcanchem.com The electron-withdrawing nature of the bromine atoms can influence the dienophilic reactivity of the molecule. vulcanchem.com The synthesis of 1,1-dibromo-1-alkene derivatives is often achieved through the reaction of aldehydes with reagents like tetrabromomethane and triphenylphosphine (B44618). researchgate.netchemsrc.com

The ability to transform the dibromoalkene moiety into other functional groups further enhances its synthetic utility. For instance, treatment of 1,1-dibromoalkenes can lead to the formation of terminal alkynes. sioc-journal.cn This versatility makes this compound and related compounds valuable precursors for the synthesis of natural products and other biologically active molecules. nih.gov

Table 2: Key Reactions and Transformations

| Reaction Type | Description | Potential Products |

| Cross-Coupling Reactions | Palladium-catalyzed reactions with organometallic reagents to form new C-C bonds. nih.govrsc.orgsemanticscholar.org | Substituted dienes, enediynes, unsymmetrical 1,3-diynes. nih.govrsc.orgsemanticscholar.org |

| Diels-Alder Reaction | Cycloaddition reaction with a dienophile to form a six-membered ring. vulcanchem.com | Brominated cyclohexene (B86901) derivatives. vulcanchem.com |

| Functional Group Interconversion | Conversion of the dibromoalkene to other functional groups. sioc-journal.cn | Terminal alkynes. sioc-journal.cn |

Emerging Research Frontiers in Dibromodiene Chemistry

Precursor-Based Synthetic Routes

The synthesis of this compound and its derivatives often begins with readily available carbonyl compounds or involves the strategic use of bromine-rich reagents.

Preparation from Substituted Aldehydes and Related Carbonyl Compounds

A primary method for the synthesis of gem-dibromoalkenes is the olefination of carbonyl compounds. The Wittig-type reaction, using reagents like triphenylphosphine (B44618) (PPh₃) and a polyhalomethane, is a common approach for converting aldehydes and ketones into the corresponding gem-dihaloalkenes. nih.gov For instance, the reaction of an aldehyde with carbon tetrabromide and triphenylphosphine can yield a 1,1-dibromoalkene derivative. researchgate.net This transformation is generally applicable to a wide range of aldehydes, including aromatic and aliphatic variants. nih.gov

Another notable strategy involves the reaction of aryl aldehydes with aryl acetylenes in the presence of boron trihalides. acs.org Specifically, using boron tribromide at low temperatures (-40 °C) allows for the reaction of various aryl aldehydes with arylacetylenes to produce (Z,Z)-1,3,5-triaryl-1,5-dibromo-1,4-pentadienes in excellent yields. acs.org This reaction proceeds through the dialkenylation of the aldehyde, creating a complex dibromodiene structure. acs.org The reaction is effective for aryl aldehydes with both electron-donating and electron-withdrawing substituents. acs.org

Table 1: Synthesis of (Z,Z)-1,3,5-Triaryl-1,5-dibromo-1,4-pentadienes from Aryl Aldehydes and Phenylacetylene (B144264) This table summarizes the yields for the reaction of various substituted aryl aldehydes with phenylacetylene in the presence of boron tribromide, adapted from findings reported in the literature. acs.org

| Aldehyde (ArCHO) | Aryl Group (Ar) | Yield (%) |

| Benzaldehyde | Phenyl | 92 |

| p-Tolualdehyde | 4-Methylphenyl | 90 |

| p-Anisaldehyde | 4-Methoxyphenyl | 88 |

| p-Chlorobenzaldehyde | 4-Chlorophenyl | 95 |

| p-Nitrobenzaldehyde | 4-Nitrophenyl | 93 |

Strategies Involving Carbon Tetrabromide and Related Reagents

Carbon tetrabromide (CBr₄) serves as a key reagent in several synthetic routes to gem-dibromoalkenes. The combination of CBr₄ and triphenylphosphine (PPh₃) is a classic method for the one-step conversion of aldehydes into 1,1-dibromoalkenes. researchgate.net This reaction is illustrated in the synthesis of various 1,1-dibromo-1-alkene derivatives, where an aldehyde functional group is transformed into the target gem-dibromoalkene moiety at room temperature. researchgate.net

A different approach that utilizes a reagent derived from a tetrahalomethane is the Doering–Moore–Skattebøl (DMS) synthesis. This method typically involves the addition of dibromocarbene (often generated from bromoform (B151600) or carbon tetrabromide) to a diene, such as 1,3-butadiene (B125203), to form a dibromocyclopropane intermediate. beilstein-journals.org This intermediate can then undergo rearrangement upon treatment with an organolithium reagent to yield a conjugated bisallene. beilstein-journals.org While the final product in this specific sequence is not a stable dibromodiene, the initial step represents a C₄ + C₁ construction strategy that relies on a carbon tetrabromide-derived species to build the carbon skeleton that is isomeric to a pentadiene. beilstein-journals.org

Catalytic Approaches to Dibromodiene Synthesis

Catalytic methods, particularly those involving palladium, offer efficient and selective pathways for synthesizing complex diene structures from simpler dibromoalkenes.

Palladium-Catalyzed Cross-Coupling Methods for Dibromoalkenes

Palladium catalysts are highly effective in facilitating cross-coupling reactions involving 1,1-dibromoalkenes. These reactions serve as powerful tools for carbon-carbon bond formation. A significant application is the palladium-catalyzed three-component coupling reaction of 1,1-dibromoalkenes, vinylzinc chloride, and soft nucleophiles, which yields 1,3-disubstituted allenes. nih.govacs.org This process involves two successive palladium-catalyzed steps: a cross-coupling reaction followed by an allylic substitution. nih.gov

More directly relevant to diene synthesis, the bromodiene substrates used in the aforementioned reaction are themselves prepared via a palladium-catalyzed cross-coupling. nih.govacs.org The reaction between a 1,1-dibromoalkene and vinylzinc chloride, catalyzed by Pd(PPh₃)₄, results in the formation of a 1-hydrocarbyl-2-bromo-1,3-diene. nih.gov This demonstrates the utility of palladium catalysis in building a diene framework from a gem-dibromoalkene precursor. Further studies have explored the palladium(0)-catalyzed cross-coupling of 1,1-dibromoalkenes with 1,1-diboronates, which leads to the formation of allenes, highlighting the diverse reactivity of dibromoalkenes in palladium-catalyzed transformations. nih.govthieme-connect.com

Regioselective Synthesis of Bromodiene Substrates

Achieving regioselectivity is crucial when synthesizing substituted dienes. The palladium-catalyzed cross-coupling of 1,1-dibromoalkenes with vinylzinc chloride using Pd(PPh₃)₄ as a catalyst proceeds with high regioselectivity to yield 2-bromo-1,3-dienes. nih.govacs.org The choice of catalyst is critical, as other palladium species may lead to lower regioselectivity and slower reaction rates. nih.gov

An alternative, highly diastereoselective method for preparing bromodienes is the gold-catalyzed rearrangement of propargylic carboxylates. nih.gov This reaction uses substrates containing halogenated alkynes and proceeds via a 1,2-acyloxy migration to yield (1Z, 3E)-1-bromo-2-carboxy-1,3-dienes. nih.govresearchgate.net The reaction tolerates a wide range of functional groups on the substrate, including alkyl and aryl moieties, as well as remote functional groups like ethers and amides, consistently producing the bromodiene products in excellent yields and with high geometric selectivity. nih.gov

Table 2: Gold-Catalyzed Regioselective Synthesis of (1Z, 3E)-1-Bromo-2-acetoxy-1,3-dienes This table illustrates the scope of the gold-catalyzed rearrangement of various propargylic acetates, adapted from reported experimental data. nih.gov

| Substrate R¹ Group | Product Yield (%) |

| Phenyl | 95 |

| 4-Methoxyphenyl | 94 |

| n-Butyl | 90 |

| -(CH₂)₃Br | 89 |

| -(CH₂)₃OTBS | 91 |

| -(CH₂)₃NPhth | 85 |

| -(CH₂)₃OBn | 88 |

Novel Methodologies for C-C Bond Formation Adjacent to Geminal Dibromides

Recent research has focused on developing new ways to form C-C bonds at positions adjacent to the geminal dibromide group, using the dibromodiene structure as a versatile synthetic intermediate. One innovative method enables the incorporation of carbon isotopes into the core of aromatic rings by using a 1,5-dibromo-1,4-pentadiene precursor. researchgate.net

In this strategy, a [5+1] cyclization reaction is performed. The 1,5-dibromo-1,4-pentadiene derivative undergoes a lithium-halogen exchange, creating a reactive organolithium species. This intermediate is then treated with a carbonate ester, such as dibenzyl carbonate, which acts as a one-carbon synthon. The subsequent cyclization and aromatization form a phenol, where the new C-C bond formation and ring closure are initiated from the carbon skeleton of the dibromopentadiene. researchgate.net This method has been successfully applied to prepare a variety of 1-¹³C labeled phenols with different alkyl and aryl substitutions. researchgate.net

Table 3: Scope of ¹³C-Labeled Phenol Synthesis via [5+1] Cyclization This table shows the isolated yields for various ¹³C-labeled phenols prepared from their respective 1,5-dibromo-1,4-pentadiene precursors and dibenzyl carbonate-¹³C, based on published results. researchgate.net

| Substituents on Pentadiene Precursor | Phenol Product | Isolated Yield (%) |

| 2,4-Dimethyl | 2,4-Dimethylphenol-¹³C | 70 |

| 3-Pentyl | 3-Pentylphenol-¹³C | 65 |

| 3-Phenyl | 3-Phenylphenol-¹³C | 60 |

| 2,5-Dimethyl | 2,5-Dimethylphenol-¹³C | 68 |

| 4-tert-Butyl | 4-tert-Butylphenol-¹³C | 75 |

| 2,3,5-Trimethyl | 2,3,5-Trimethylphenol-¹³C | 55 |

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double bonds, such as dienes. In the case of conjugated dienes like 1,3-pentadiene (B166810), these reactions can lead to a mixture of products through different addition pathways.

Mechanism of Bromine Addition to Conjugated Diene Systems

The addition of bromine (Br₂) to a conjugated diene system, such as 1,3-pentadiene, proceeds via an electrophilic addition mechanism. doubtnut.com The process is initiated by the interaction of the π electrons of one of the double bonds with a bromine molecule. This interaction polarizes the Br-Br bond, leading to the formation of a bromonium ion intermediate and a bromide ion (Br⁻). doubtnut.comdoubtnut.commasterorganicchemistry.com

The initial attack of the π electrons on the bromine molecule results in the cleavage of the Br-Br bond. soka.ac.jp One bromine atom forms a cyclic three-membered ring with the two carbon atoms of the double bond, creating the bromonium ion. doubtnut.comdoubtnut.com This intermediate is a key feature of the mechanism for halogen addition to alkenes and dienes. masterorganicchemistry.com

The subsequent step involves the attack of the bromide ion on the bromonium ion. In a conjugated system, the positive charge in the intermediate is not localized to the two carbons of the original double bond. Instead, due to resonance, the positive charge is delocalized over the allylic system, which includes the adjacent double bond. libretexts.org This delocalization leads to the formation of more than one possible product.

For instance, in the addition of HBr to 1,3-butadiene, an allylic carbocation is formed, which has positive charge character on both C2 and C4. libretexts.org This results in the formation of both 1,2- and 1,4-addition products. libretexts.orglibretexts.org Similarly, the bromination of 1,3-butadiene yields a mixture of 3,4-dibromo-1-butene (1,2-adduct) and 1,4-dibromo-2-butene (B147587) (1,4-adduct). libretexts.orglibretexts.org

Formation of Bromonium Ion Intermediates and Product Regioselectivity

The formation of a bromonium ion intermediate is a critical step that dictates the stereochemistry and regioselectivity of the reaction. doubtnut.comdoubtnut.com The attack of the bromide ion on the bromonium ion typically occurs from the side opposite to the bromonium ion ring, leading to an anti-addition of the two bromine atoms. masterorganicchemistry.com

In the case of 1,3-pentadiene, the initial electrophilic attack can occur at either of the two double bonds. The regioselectivity of the initial attack is governed by the stability of the resulting carbocationic intermediate. umsl.edu Addition of an electrophile to the C1-C2 double bond can lead to a secondary allylic carbocation, while addition to the C3-C4 double bond can also generate a stable carbocation. The stability of these intermediates influences the distribution of the final products. umsl.edu

The reaction of one equivalent of bromine with 1,3-pentadiene can yield different products depending on the reaction conditions. doubtnut.com At low temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product. The addition can result in 1,2-addition products, such as 3,4-dibromo-1-pentene, or 1,4-addition products, like 1,4-dibromo-2-pentene. doubtnut.com The exact ratio of these products depends on the specific reaction conditions and the substitution pattern of the diene.

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. scribd.com They are highly stereospecific and are a powerful tool in organic synthesis.

Diels-Alder Cycloadditions Involving this compound

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. perlego.com The diene must be able to adopt an s-cis conformation for the reaction to occur. libretexts.org

Conformational Preferences and s-cis/s-trans Isomerism

Conjugated dienes can exist in two planar conformations: s-cis and s-trans, which are interconvertible by rotation around the central single bond. masterorganicchemistry.com The s-trans conformation is generally more stable due to less steric hindrance. masterorganicchemistry.com However, the Diels-Alder reaction requires the diene to be in the less stable s-cis conformation to allow for the concerted formation of the two new sigma bonds. libretexts.orgmasterorganicchemistry.com

For 1,3-pentadiene, there are two geometric isomers, cis-1,3-pentadiene (B74190) and trans-1,3-pentadiene. The trans isomer can readily adopt the necessary s-cis conformation for the Diels-Alder reaction. vaia.com In contrast, the cis isomer experiences significant steric hindrance between the terminal methyl group and the hydrogen on C1 when it attempts to rotate into the s-cis conformation. vaia.com This makes the s-cis conformation of cis-1,3-pentadiene much higher in energy and less accessible, rendering it significantly less reactive in Diels-Alder reactions compared to the trans isomer. vaia.com

Steric Hindrance Effects on Reactivity

Steric hindrance plays a crucial role in the reactivity of dienes in Diels-Alder reactions. libretexts.org Bulky substituents on the diene can hinder its ability to adopt the required s-cis conformation. vaia.com For example, dienes with substituents that create significant steric clashes in the s-cis conformation will be less reactive. libguides.com

In the context of this compound, the two bromine atoms at the C1 position would introduce significant steric bulk. This steric hindrance could potentially influence the equilibrium between the s-cis and s-trans conformations, and also affect the approach of the dienophile to the diene. While specific studies on the Diels-Alder reactivity of this compound are not widely available in the provided search results, the general principles of steric hindrance in Diels-Alder reactions suggest that the gem-dibromo group would likely decrease the reactivity of the diene compared to unsubstituted 1,3-pentadiene. vaia.comlibguides.com The steric interactions would be a key factor in determining the facial selectivity of the cycloaddition if the diene were to react. cdnsciencepub.com

Influence of Dienophile Structure on Cycloaddition Outcomes

The Diels-Alder reaction is a cornerstone of organic synthesis, typically involving the cycloaddition of a conjugated diene with an alkene, known as the dienophile. The rate and efficiency of this reaction are profoundly influenced by the electronic nature of both components. In a normal-electron-demand Diels-Alder reaction, the rate is accelerated when the diene possesses electron-donating groups and the dienophile is substituted with electron-withdrawing groups. masterorganicchemistry.com This arrangement lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. chemistrysteps.com

For this compound, the two bromine atoms at the C1 position exert a strong electron-withdrawing inductive effect. This effect deactivates the diene system towards reaction with standard electron-poor dienophiles. Research on structurally analogous compounds, such as 4-aryl-1,1-difluoro-1,3-butadienes, has shown that these electron-deficient dienes are generally unreactive toward a variety of both electron-deficient and electron-rich dienophiles. nih.gov However, they were found to react rapidly with exceptionally reactive dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione. nih.gov

By analogy, the reactivity of this compound in cycloadditions is expected to be low. For a successful reaction to occur, the structure of the dienophile would be critical. Two main strategies could be envisioned:

Inverse-Electron-Demand Diels-Alder: This approach would require a dienophile bearing strong electron-donating groups, which would raise its HOMO energy to better interact with the LUMO of the electron-poor this compound.

Use of Highly Reactive Dienophiles: Dienophiles that are inherently reactive due to ring strain (e.g., cyclopropene) or those with very strong electron-withdrawing capabilities that significantly lower their LUMO energy could potentially undergo cycloaddition. nih.gov

The structure of the dienophile also impacts stereoselectivity, typically favoring the endo product due to secondary orbital interactions in the transition state. However, without specific experimental data for this compound, predictions on how dienophile structure would influence the regio- and stereochemical outcomes of its cycloaddition remain speculative.

Hetero-Diels-Alder Reactions and Diene-Transmissive Cycloadditions

The scope of cycloaddition chemistry extends to reactions where one or more atoms in the diene or dienophile is a heteroatom (hetero-Diels-Alder reaction) and to sequential cycloadditions in cross-conjugated systems (diene-transmissive Diels-Alder reaction).

The hetero-Diels-Alder reaction is a powerful method for synthesizing six-membered heterocycles. perlego.com Common heterodienophiles include compounds with C=O (carbonyls) or C=N (imines) bonds, which react with dienes to form dihydropyrans or dihydropyridines, respectively. nih.govresearchgate.net The reactivity in these reactions is also governed by frontier molecular orbital interactions. Highly electron-rich dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene), are known to react readily with simple aldehydes even without Lewis acid catalysis. nih.gov Given the electron-deficient nature of this compound, it is expected to be a poor candidate for hetero-Diels-Alder reactions with typical unactivated heterodienophiles. No specific examples of its use in this context have been documented in the literature, likely due to its low reactivity.

Diene-transmissive Diels-Alder (DTDA) sequences are powerful, step-economic processes for generating complex polycyclic systems from cross-conjugated polyenes, such as dendralenes. researchgate.net In a DTDA reaction, the initial cycloaddition generates a new diene system within the product molecule, which can then undergo a second Diels-Alder reaction with another dienophile. anu.edu.au This process requires a diene that is sufficiently reactive to undergo two successive cycloadditions. The structure of this compound is that of a simple conjugated diene, not a cross-conjugated system, making it unsuitable as a substrate for a DTDA sequence itself.

Sigmatropic Rearrangements andacs.orgnih.govHydrogen Shifts in Related Pentadienes

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. A key example in pentadiene systems is the acs.orgnih.gov-hydrogen shift, a thermally allowed, concerted process. For this reaction to occur, the diene must be able to adopt an s-cis conformation to allow the hydrogen to migrate from the C5 position to the C1 position through a cyclic six-membered transition state.

The ability to achieve this conformation is critical. For instance, (E)-1,3-pentadiene can readily adopt the necessary s-cis conformation, while the cis-isomer is much less reactive due to severe steric hindrance between the terminal methyl group and the hydrogen at C2, which disfavors the s-cis geometry. vaia.com

In the case of (3E)-1,1-dibromo-1,3-pentadiene, a acs.orgnih.gov-hydrogen shift would be sterically feasible. However, the electronic effect of the substituents on the pentadiene backbone significantly influences the activation energy of the rearrangement. Studies on substituted pentadienes have shown that electron-withdrawing groups tend to destabilize the aromatic-like transition state, thereby increasing the activation energy for the shift. The presence of two strongly electron-withdrawing bromine atoms at the C1 position of this compound would be expected to have a substantial impact on the energetics of a potential acs.orgnih.gov-hydrogen shift, likely making the reaction more difficult compared to unsubstituted pentadiene. There are currently no specific experimental or computational studies in the literature that investigate this rearrangement for this compound.

Cross-Coupling Reactions

While its utility in pericyclic reactions appears limited, this compound is a valuable substrate in metal-catalyzed cross-coupling reactions. The geminal dibromoalkene moiety provides two reactive sites for the sequential formation of new carbon-carbon bonds.

Palladium-Catalyzed Three-Component Coupling Reactions

A significant application of 1,1-dibromoalkenes, including by extension this compound, is in palladium-catalyzed three-component coupling reactions. Research has demonstrated that 1,1-dibromoalkenes can react with an organometallic reagent and a soft nucleophile in a one-pot synthesis to generate complex molecular architectures. nih.gov

A plausible reaction pathway involves two successive palladium-catalyzed steps. acs.org

Initial Cross-Coupling: The reaction initiates with the oxidative addition of a C-Br bond of the 1,1-dibromoalkene to a Pd(0) species. The resulting vinylpalladium(II) intermediate then undergoes transmetalation with an organometallic reagent (e.g., vinylzinc chloride) and subsequent reductive elimination to form a 2-bromo-1,3,5-triene intermediate.

Allylic Substitution: The bromo-triene intermediate then undergoes a second palladium-catalyzed reaction. Oxidative addition of the C-Br bond to Pd(0) generates an (alkylidene-π-allyl)palladium intermediate. This electrophilic species is then attacked by a soft nucleophile to yield the final product. acs.org

Formation of Allenic Products

A notable outcome of the palladium-catalyzed three-component coupling of 1,1-dibromoalkenes is the synthesis of 1,3-disubstituted allenes. nih.gov In a specific synthetic strategy, 1,1-dibromoalkenes react with vinylzinc chloride and a soft carbon nucleophile in a one-pot reaction to furnish allenic products in good yields. acs.org The reaction proceeds through the two main stages described above: a regioselective cross-coupling to form a bromodiene substrate in situ, followed by a palladium-catalyzed reaction with the nucleophile that proceeds via an (alkylidene-π-allyl)palladium intermediate to construct the allene (B1206475) framework. acs.orgnih.gov This methodology provides an efficient route to functionalized allenes from simple, readily accessible starting materials.

Role of Palladium Precursors and Ligands

The success of the one-pot, three-component coupling is highly dependent on the choice of the palladium catalyst system, including the precursor and the ancillary ligands. The two mechanistically distinct steps—cross-coupling and allylic substitution—initially required different catalyst systems for optimal performance. For instance, the regioselective cross-coupling of a 1,1-dibromoalkene with vinylzinc chloride is effectively catalyzed by Pd(PPh₃)₄. nih.gov In contrast, the subsequent reaction of the resulting bromodiene with a nucleophile works best with a catalyst generated in situ from a palladium precursor like [PdCl(π-allyl)]₂ and a phosphine (B1218219) ligand such as 2,2′-bis(diphenylphosphino)-1,1′-biphenyl (dpbp). nih.gov These two catalyst systems were found not to be interchangeable, hindering the development of a one-pot process. acs.org

Table 1: Optimization of Ligands for the Three-Component Coupling Reaction This table summarizes the effect of different phosphine ligands on the yield of the allenic product in a model three-component reaction.

| Entry | Palladium Precursor | Ligand | Yield of Allenic Product (%) | Reference |

|---|---|---|---|---|

| 1 | Pd(dba)₂ | PPh₃ | <1 | acs.org |

| 2 | Pd(dba)₂ | DPEphos | 31 | acs.org |

| 3 | Pd(dba)₂ | Xantphos | 62 | acs.org |

| 4 | [Pd(π-allyl)Cl]₂ | Xantphos | 77 | acs.org |

Radical Reactions

Bridged Radical Intermediates and Rearrangement Pathways

While specific experimental or computational studies on the bridged radical intermediates and rearrangement pathways of this compound are not extensively documented in the reviewed literature, the reactivity of conjugated dienes under radical conditions allows for the postulation of likely mechanistic pathways. Radical additions to conjugated systems, such as 1,3-dienes, are known to proceed through resonance-stabilized allylic radical intermediates.

In a hypothetical radical addition to this compound, a radical species (X•) would preferentially add to the C4 position of the diene system. This is because addition at this terminus results in the formation of a resonance-stabilized allylic radical. The intermediate radical is a hybrid of two resonance structures, with the unpaired electron density distributed between the C2 and C4 carbons.

The concept of a bridged radical intermediate, particularly with bromine, has been discussed in the context of radical additions to allenes. nih.gov Such an intermediate could be envisioned in the reaction of this compound, where a bromine atom might interact with the adjacent double bond to form a transient bridged structure. However, the more probable pathway involves the formation of the open-chain allylic radical due to the stability afforded by conjugation.

Rearrangement of the initial radical adduct could occur, leading to different products. For instance, the allylic radical intermediate could react further at either the C2 or C4 position. The regioselectivity of the subsequent reaction would be influenced by steric and electronic factors, as well as the nature of the trapping agent. While the formation of 1,3-dienes from the rearrangement of allenes under radical conditions has been observed, a detailed pathway for this compound remains a subject for further investigation. mdpi.com

Other Transformation Reactions

This compound is a versatile substrate in a variety of transformation reactions, most notably in palladium-catalyzed cross-coupling reactions to synthesize substituted allenes and dienes.

One of the primary applications is the synthesis of 1,3-disubstituted allenes through a palladium-catalyzed three-component coupling reaction. This process involves the reaction of a 1,1-dibromoalkene, such as a derivative of this compound, with vinylzinc chloride and a soft nucleophile. The reaction is typically catalyzed by a palladium complex with a bulky phosphine ligand like Xantphos. The mechanism proceeds through the initial cross-coupling of the 1,1-dibromoalkene with vinylzinc chloride to form a 2-bromo-1,3-diene intermediate. Subsequent oxidative addition of palladium(0) to the C-Br bond of this intermediate generates an (alkylidene-π-allyl)palladium species, which then undergoes nucleophilic attack to yield the allene product. acs.orgorganic-chemistry.org

The following table summarizes the key aspects of this transformation:

| Reactants | Catalyst System | Intermediate Species | Product | Reference |

| 1,1-Dibromoalkene, Vinylzinc Chloride, Soft Nucleophile | Pd(dba)₂ / Xantphos | (Alkylidene-π-allyl)palladium | 1,3-Disubstituted Allene | acs.orgorganic-chemistry.org |

Furthermore, 1,1-dibromo-1-alkenes can be converted into internal alkynes via a Stille reaction. When reacted with organostannanes in a highly dipolar solvent like DMF, 1,1-dibromo-1-alkenes can yield internal alkynes, with the outcome being dependent on the reactivity of the organostannane and the choice of phosphine ligand. acs.org

Another significant transformation is the synthesis of 1,3-dienes from allenes and organic halides, a reaction that is mechanistically related to the transformations of this compound. nih.govorganic-chemistry.org This underscores the role of palladium-catalyzed reactions in manipulating the diene and allene functionalities. The general conditions for these palladium-catalyzed reactions are presented in the table below.

| Reaction Type | Substrates | Catalyst | Solvent | Base | Typical Temperature (°C) | Reference |

| Allene Synthesis | 1,1-Dibromoalkenes, Vinylzinc Chloride, Nucleophiles | Pd(dba)₂/Xantphos | 1,4-Dioxane | NaH | 80 | acs.org |

| Diene Synthesis | Allenes, Organic Halides | Pd(dba)₂ | DMA | K₂CO₃ | 100-120 | nih.govorganic-chemistry.org |

| Internal Alkyne Synthesis | 1,1-Dibromo-1-alkenes, Organostannanes | Pd(0) complex | DMF | - | Ambient to elevated | acs.org |

The reactivity of the dibromovinyl group also allows for other transformations. For instance, treatment of 1,1-dibromo-1-alkenes with organolithium reagents can lead to a Fritsch–Buttenberg–Wiechell (FBW) rearrangement to form alkynes, proceeding through a carbenoid intermediate. researchgate.net Additionally, intramolecular cyclization reactions of appropriately substituted 1,1-dihalo-1-alkenes can provide access to various fused bicyclic systems. researchgate.net

Geometric Isomerism and Configurational Stability

Geometric isomerism in this compound is determined by the substitution pattern around its two carbon-carbon double bonds. The double bond at the C1-C2 position, being geminally disubstituted with two identical bromine atoms, cannot exhibit geometric isomerism. infinitylearn.compearson.com Consequently, stereoisomerism is only possible at the C3-C4 double bond.

This results in two possible geometric isomers: (E)-1,1-Dibromo-1,3-pentadiene and (Z)-1,1-Dibromo-1,3-pentadiene. The stability of these isomers is dictated by steric strain. For unsubstituted 1,3-pentadiene, the (E)-isomer (or trans) is known to be more stable than the (Z)-isomer (cis) because the latter configuration forces the terminal methyl group into closer proximity with the hydrogen atom on C2, creating steric hindrance. pressbooks.pub This principle applies directly to the 1,1-dibromo analogue. The (E)-isomer minimizes steric repulsion between the C5 methyl group and the hydrogen on C3, making it the thermodynamically more stable configuration. pressbooks.pub

Geometric Isomers of this compound

| Isomer Name | Structure | Relative Stability |

|---|---|---|

| (E)-1,1-Dibromo-1,3-pentadiene |  | More stable (thermodynamically favored) |

| (Z)-1,1-Dibromo-1,3-pentadiene |  | Less stable (steric hindrance) |

Factors Governing Regioselectivity in Addition Reactions

Electrophilic addition to conjugated dienes can yield both 1,2- and 1,4-addition products. The regioselectivity of this reaction is primarily controlled by the stability of the intermediate allylic carbocation that is formed upon initial attack by the electrophile. libretexts.orglibretexts.orgpressbooks.pub

In the case of this compound, the two bromine atoms at the C1 position are strongly electron-withdrawing. This electronic effect has a profound influence on the reaction mechanism. During the electrophilic addition of an acid like HBr, the initial protonation will occur at a position that leads to the most stable carbocation. Protonation at C1 is unlikely due to the presence of the electro-negative bromine atoms. Protonation at C2 would lead to a non-allylic carbocation at C3. Protonation at C4 is the most likely pathway as it generates a resonance-stabilized allylic carbocation with the positive charge delocalized between C2 and C3. However, the electron-withdrawing CBr₂ group at C1 would destabilize the resonance structure with the positive charge at C2.

Therefore, initial electrophilic attack is most favored at the C4 carbon of the C3=C4 double bond. This generates an allylic carbocation with resonance structures distributing the positive charge across C3 and C1. Given the destabilizing effect of the bromine atoms, the resonance contributor with the positive charge at C3 will be more significant. Subsequent attack by a nucleophile (e.g., Br⁻) can occur at either electrophilic carbon center.

1,2-Addition: The nucleophile attacks at C3, yielding the 1,2-adduct.

1,4-Addition: The nucleophile attacks at C1, yielding the 1,4-adduct.

The product distribution is often dependent on reaction conditions. Lower temperatures typically favor the kinetically controlled product (often the 1,2-adduct due to proximity), while higher temperatures allow for equilibrium to be established, favoring the more stable, thermodynamically controlled product (often the 1,4-adduct, which may have a more substituted, stable double bond). pressbooks.publibretexts.org

Analysis of Electrophilic Addition to (E)-1,1-Dibromo-1,3-pentadiene

| Reaction Step | Intermediate/Product | Controlling Factors |

|---|---|---|

| Initial Attack (e.g., H⁺) | Allylic Carbocation (Resonance-stabilized) | Electronic effect of CBr₂ group directs protonation to C4. Stability of the resulting allylic carbocation is key. libretexts.orguobasrah.edu.iq |

| Nucleophilic Attack (e.g., Br⁻) at C3 | 1,2-Addition Product (3,4-Dibromo-1,1-dibromopent-1-ene) | Often favored under kinetic control (lower temperatures). libretexts.org |

| Nucleophilic Attack (e.g., Br⁻) at C1 | 1,4-Addition Product (1,1,4-Tribromopent-2-ene) | Often favored under thermodynamic control (higher temperatures), as it can lead to a more substituted and stable internal alkene. pressbooks.pub |

Stereocontrol Strategies in Catalytic Reactions

Achieving stereocontrol in reactions involving dienes is a central goal in modern organic synthesis. While specific catalytic systems for this compound are not extensively documented, strategies developed for other conjugated dienes provide a clear framework for potential applications. The primary approach involves the use of transition metal catalysts modified with chiral ligands.

One powerful strategy is catalytic polymerization. For instance, the isospecific trans-1,4-selective polymerization of (E)-1,3-pentadiene has been achieved using a C₅H₅-ligated yttrium catalyst. oup.com This catalyst's steric environment dictates the stereochemical outcome of the polymerization, yielding isotactic-trans-1,4-polypentadiene. oup.com A similar approach, employing a carefully designed chiral catalyst, could potentially control the stereochemistry during the polymerization or other transformations of this compound.

Another versatile method is the palladium-catalyzed difunctionalization of 1,3-dienes. d-nb.info In these reactions, a Pd(0) complex undergoes oxidative addition and then inserts the diene to form a π-allyl palladium intermediate. The subsequent attack by a nucleophile can be directed by chiral ligands to control both regio- and stereoselectivity. d-nb.infoacs.org The electronic nature of the 1,1-dibromovinyl group would significantly influence the stability and reactivity of the π-allyl intermediate, requiring specific ligand tuning to achieve high stereocontrol.

Influence of Substituent Effects on Reaction Outcomes

The two bromine atoms on C1 act as potent electron-withdrawing groups (EWGs), which fundamentally alters the electronic character and reactivity of the diene system compared to simple alkyl-substituted dienes. vulcanchem.com

In pericyclic reactions like the Diels-Alder cycloaddition, the reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the diene raise its HOMO energy, accelerating the reaction with typical electron-poor dienophiles. chemistrysteps.comucalgary.ca Conversely, the electron-withdrawing dibromovinyl group in this compound lowers the energy of its HOMO. This makes the diene less nucleophilic and thus less reactive in a standard Diels-Alder reaction.

However, this electronic modification opens the door to other reaction types. The lowered HOMO and LUMO energies make the molecule a potential candidate for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-rich dienophile. Furthermore, the polarization caused by the bromine atoms can enhance the reactivity of specific sites towards nucleophilic attack, a property that can be exploited in catalyst-mediated coupling reactions.

Predicted Substituent Effects on Diels-Alder Reactivity

| Diene | Substituent Type | Effect on Diene HOMO | Predicted Reactivity (Standard Diels-Alder) |

|---|---|---|---|

| 1,3-Pentadiene | Electron-donating (alkyl) | Raises energy | Enhanced reactivity chemistrysteps.com |

| This compound | Electron-withdrawing (halogen) | Lowers energy | Reduced reactivity vulcanchem.com |

Enantioselective Transformations

Creating chiral molecules from achiral starting materials is a cornerstone of synthetic chemistry. For dienes, this is typically achieved using chiral catalysts that can differentiate between enantiotopic faces or reaction pathways. Although direct enantioselective transformations of this compound are not widely reported, numerous strategies developed for other dienes illustrate the potential.

Catalytic Asymmetric Diels-Alder Reactions: Chiral Lewis acids, such as those derived from oxazaborolidines or aluminum complexes, can coordinate to a dienophile, creating a chiral environment that directs the approach of the diene to produce one enantiomer of the cycloadduct preferentially. wiley-vch.de Similarly, organocatalysis, using chiral secondary or primary amines to form chiral iminium ions with α,β-unsaturated aldehydes, has been highly successful in constructing chiral centers, including all-carbon quaternary centers. rsc.org

Catalytic Asymmetric Hydrofunctionalization: Transition metals like nickel, paired with chiral phosphine ligands (e.g., DuPhos, SKP), have enabled highly enantioselective hydroalkoxylation and hydroamination reactions of 1,3-dienes. dicp.ac.cnnih.gov These reactions add alcohols or amines across the diene system, creating a chiral center with high enantiomeric excess. dicp.ac.cnnih.gov

Catalytic Asymmetric Diboration: The enantioselective 1,2-diboration of 1,3-dienes has been accomplished using platinum catalysts with chiral phosphonite ligands. nih.gov This reaction installs two boron functionalities, creating versatile chiral building blocks that can be further elaborated. nih.gov

Application of these catalytic systems to this compound would provide a powerful means of synthesizing optically active, highly functionalized molecules. The choice of catalyst and ligand would be critical to overcome the electronic effects of the dibromovinyl group and achieve high levels of enantioselectivity.

Computational and Theoretical Chemistry Studies of 1,1 Dibromo 1,3 Pentadiene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about electron distribution, molecular orbital energies, and other electronic properties. For 1,1-dibromo-1,3-pentadiene, these methods can elucidate the effects of the two bromine atoms on the C1 position on the π-conjugated system of the pentadiene backbone.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and symmetries of these orbitals are crucial in predicting the feasibility and stereochemistry of chemical reactions, such as cycloadditions.

In the context of this compound, the electron-withdrawing nature of the bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to the parent 1,3-pentadiene (B166810). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net Computational studies on related substituted dienes, such as 1,3,9-decatriene, demonstrate how FMO analysis can be used to characterize reactivity in intramolecular Diels-Alder reactions. researchgate.net For this compound, FMO calculations would be essential to predict its behavior as a diene in Diels-Alder reactions, with the orbital coefficients indicating the most likely sites for cycloaddition.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative and based on general principles and data for related compounds, as specific values for this compound are not publicly available.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,3-Pentadiene | -8.7 | +0.5 | 9.2 |

Analysis of SOMO-HOMO Energy Levels

In radical species or open-shell systems, the concept of singly occupied molecular orbitals (SOMOs) becomes relevant. The analysis of SOMO-HOMO (or SOMO-LUMO) energy levels is particularly important for understanding the electronic structure and stability of radical cations or anions. Studies on the radical forms of charged organic species have explored the potential for SOMO-HOMO energy level inversion, a non-Aufbau electronic configuration that can have significant implications for the molecule's properties. oup.com For the radical cation of this compound, which could be formed under certain reaction conditions, the relative energies of the SOMO and the now spin-paired HOMO would be of interest to theoretical chemists to predict its stability and subsequent reaction pathways.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com DFT methods are widely used to study the geometry, electronic structure, and reaction mechanisms of organic molecules.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are particularly powerful for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and products, thereby elucidating the reaction mechanism. For reactions involving this compound, such as electrophilic additions or cycloadditions, DFT can be used to calculate the activation energies for different possible pathways. researchgate.net For instance, in a Diels-Alder reaction, DFT can determine whether the reaction proceeds through a synchronous or asynchronous transition state and can predict the associated energy barriers. researchgate.net Studies on the cycloaddition of 1,3-pentadiene with methyl acrylate (B77674) have utilized DFT to locate the transition structures and understand the regioselectivity of the reaction. researchgate.net A similar approach for this compound would provide detailed insights into its reactivity.

Prediction of Product Isomeric Ratios

By calculating the relative energies of the transition states leading to different isomers (e.g., enantiomers or diastereomers), DFT can be used to predict the product ratios of a chemical reaction. acs.org The difference in the free energies of activation (ΔΔG‡) for competing pathways allows for the calculation of the expected isomeric ratio. This predictive capability is highly valuable in synthetic chemistry for designing stereoselective reactions. For this compound, this could be applied to predict the endo/exo selectivity in Diels-Alder reactions or the regioselectivity of electrophilic additions across the diene system.

Table 2: Illustrative DFT-Calculated Energy Barriers and Predicted Product Ratios for a Hypothetical Reaction (Note: This data is hypothetical and serves to illustrate the application of DFT in predicting isomeric ratios.)

| Product Isomer | Transition State Energy (kcal/mol) | Predicted Ratio |

|---|---|---|

| Isomer A (endo) | 25.2 | 95% |

Modeling of Solvation Effects

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and outcome. Computational models can account for these solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is a computationally efficient way to model bulk solvent effects. researchgate.net Explicit solvation models involve including a number of solvent molecules in the quantum mechanical calculation, which can be more accurate but is also more computationally demanding. acs.org For reactions of this compound, modeling solvation would be crucial for accurately predicting reaction rates and selectivities, as the polarity of the solvent can influence the stability of charged intermediates and transition states.

Molecular Dynamics Simulations (Implicit Relevance)

MD simulations can be employed to explore the conformational landscape of the diene, identifying the relative populations of its s-cis and s-trans conformers, which is crucial for understanding its participation in Diels-Alder reactions. vulcanchem.com Furthermore, MD simulations of a reaction, initiated from the transition state, can reveal the mechanism's nature—whether it is a concerted, synchronous process or a dynamically stepwise one involving a short-lived intermediate. acs.org In reactions of polarized dienes, MD trajectories have shown that asynchronous bond formation is common, a behavior that would be anticipated for this compound due to its asymmetric electronic nature. acs.org Simulations can also model the influence of solvent molecules and temperature on reaction pathways and rates. nih.gov For halogenated compounds, specialized MD protocols that account for phenomena like halogen bonding can provide a more accurate depiction of intermolecular interactions that may influence reaction outcomes. nih.gov

Theoretical Models for Regio- and Stereoselectivity

The prediction of regioselectivity and stereoselectivity in reactions like the Diels-Alder is a significant achievement of theoretical chemistry. mdpi.com For an unsymmetrical diene like this compound reacting with an unsymmetrical dienophile, multiple isomers can be formed. masterorganicchemistry.com Computational models are essential for predicting which of these isomers will be the major product.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules through various indices. The global electrophilicity (ω) and nucleophilicity (N) indices classify reactants, while local variants of these indices predict site selectivity. nih.gov The most favorable interaction typically occurs between the most electrophilic center of one molecule and the most nucleophilic center of the other. researchgate.net

For this compound, the two bromine atoms on the C1 carbon are strongly electron-withdrawing. This effect significantly modulates the electron density across the conjugated π-system. Consequently, the diene as a whole is expected to be less nucleophilic than unsubstituted 1,3-pentadiene. The local electrophilicity and nucleophilicity indices for each carbon atom can be calculated to predict regioselectivity in polar Diels-Alder reactions. The electron-withdrawing CBr₂ group would render the C4 atom the most nucleophilic center of the diene system, guiding the regiochemical outcome of reactions with electrophilic dienophiles. researchgate.net

Table 1: Illustrative Conceptual DFT Reactivity Indices for a Hypothetical Diels-Alder Reaction

This table illustrates how DFT-derived indices could be used to predict the outcome of a reaction between this compound (as the nucleophile) and a generic electrophilic dienophile. The local nucleophilicity (Nk) would be calculated for each carbon of the diene.

| Reactant | Carbon Atom | Hypothetical Nk (eV) | Role in Regioselectivity Prediction |

| This compound | C1 | Low | Electron-withdrawing Br atoms reduce nucleophilicity. |

| C2 | Moderate | ||

| C3 | Low | ||

| C4 | High | Predicted site of initial bond formation with the most electrophilic center of the dienophile. | |

| Electrophilic Dienophile | Cα | - | The local electrophilicity index (ωk) would be highest at one of the sp² carbons. |

| Cβ | - |

The Distortion-Interaction model, also known as the Activation Strain Model, is a powerful tool for analyzing the activation barriers of chemical reactions. It partitions the activation energy (ΔE‡) into two components: the distortion energy (ΔEdist) and the interaction energy (ΔEint).

ΔE‡ = ΔEdist + ΔEint

Distortion Energy (ΔEdist): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.

Interaction Energy (ΔEint): The actual interaction (steric repulsion and orbital attraction) between the two distorted reactant molecules in the transition state.

Table 2: Illustrative Distortion-Interaction Analysis for Endo vs. Exo Selectivity

This hypothetical data shows how the model could explain a preference for the exo product in a Diels-Alder reaction of this compound due to steric hindrance.

| Transition State | ΔEdist (kcal/mol) | ΔEint (kcal/mol) | ΔE‡ (kcal/mol) | Predicted Outcome |

| Endo Pathway | High (Steric clash with CBr₂ group) | Favorable (Secondary orbital interactions) | High | Minor Product |

| Exo Pathway | Low (Reduced steric clash) | Less Favorable | Low | Major Product |

Computational Analysis of Steric and Electronic Effects

The chemical behavior of this compound is fundamentally governed by the interplay of steric and electronic effects originating from its substituents. amazonaws.comrsc.org The geminal bromine atoms at the C1 position exert a significant influence.

Steric Effects: The bromine atoms are sterically bulky. This steric hindrance can impede the approach of a dienophile, particularly in a way that leads to the endo cycloadduct in a Diels-Alder reaction. oup.com As suggested by the Distortion-Interaction model, the energy cost of forcing the bulky CBr₂ group into a crowded transition state geometry can be substantial, thereby favoring the exo product. conicet.gov.ar Computational methods can quantify these steric effects by calculating steric energies or by analyzing the geometries of optimized transition states. rsc.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1,1-Dibromo-1,3-pentadiene is expected to show distinct signals for the vinylic and allylic protons. The chemical shifts (δ) are influenced by the electronegativity of the bromine atoms and the anisotropic effects of the conjugated π-system. The gem-dibromo substitution at the C1 position significantly deshields the proton at C2. The coupling constants (J) between adjacent protons provide valuable information about the geometry of the C3=C4 double bond (cis or trans).

Predicted ¹H NMR Data:

The proton at C2 (H-2) is expected to appear as a doublet in the downfield region, likely between 6.5 and 7.5 ppm, due to the deshielding effect of the two bromine atoms and its vinylic nature.

The protons at C3 (H-3) and C4 (H-4) will be part of a more complex splitting pattern, with chemical shifts in the typical vinylic region of 5.0-6.5 ppm. The coupling constant between H-3 and H-4 (³JH3-H4) would be indicative of the double bond's stereochemistry: approximately 10-12 Hz for a cis configuration and 15-18 Hz for a trans configuration.

The methyl protons at C5 (H-5) would appear as a doublet in the upfield region, typically around 1.8-2.2 ppm, coupled to H-4.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the two bromine atoms on C1 will cause a significant downfield shift for this carbon. The chemical shifts of the sp² hybridized carbons of the diene system are also characteristic.

Predicted ¹³C NMR Data:

The C1 carbon, bearing two bromine atoms, is expected to have a chemical shift in the range of 80-100 ppm.

The sp² carbons of the double bonds (C2, C3, and C4) would resonate in the typical alkene region of 110-140 ppm.

The methyl carbon (C5) would appear in the upfield region, likely between 15 and 25 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 80-100 |

| C2 | 6.5-7.5 (d) | 130-140 |

| C3 | 5.5-6.5 (m) | 120-130 |

| C4 | 5.0-6.0 (m) | 110-125 |

| C5 | 1.8-2.2 (d) | 15-25 |

Note: (d) denotes a doublet, and (m) denotes a multiplet. The actual chemical shifts and coupling constants would need to be confirmed by experimental data.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the proton connectivity along the pentadiene chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C2, C3, C4, and C5 based on the previously assigned proton signals.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS would confirm the molecular formula and provide characteristic fragmentation patterns.

Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum of this compound would exhibit a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a molecule containing two bromine atoms will show three peaks for the molecular ion cluster (M, M+2, M+4) in a ratio of approximately 1:2:1.

Expected Fragmentation: The fragmentation of this compound under electron ionization (EI) would likely involve the loss of bromine atoms and fragmentation of the pentadiene chain. Common fragmentation pathways could include:

Loss of a bromine radical (Br•) to give [M-Br]⁺.

Loss of a second bromine radical to give [M-2Br]⁺.

Cleavage of the carbon-carbon bonds in the pentadiene chain.

**Predicted Mass Spectrometry Data for this compound (C₅H₆Br₂) **

| Ion | Predicted m/z | Isotopic Pattern |

|---|---|---|

| [M]⁺ | 224, 226, 228 | 1:2:1 |

| [M-Br]⁺ | 145, 147 | 1:1 |

| [M-2Br]⁺ | 66 | Single peak |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The conjugated diene system in this compound is expected to show a strong absorption in the UV region.

The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the presence of substituents. For a simple conjugated diene like 1,3-butadiene (B125203), the λmax is around 217 nm. The presence of alkyl groups and halogen substituents can cause a bathochromic (red) shift to longer wavelengths. The two bromine atoms at the C1 position are expected to cause a slight red shift in the λmax compared to an unsubstituted 1,3-pentadiene (B166810). NIR absorption spectroscopy is generally less informative for this type of molecule as it primarily deals with overtones and combination bands of fundamental vibrations, which are weaker and broader than the fundamental IR bands.

Predicted UV-Vis Data:

A strong π → π* transition is expected in the UV region.

The λmax is predicted to be in the range of 225-240 nm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would show characteristic absorption bands for the C=C double bonds of the conjugated system and the C-Br bonds.

Expected IR Absorption Bands:

C=C Stretching: The conjugated diene system will give rise to one or two absorption bands in the region of 1600-1650 cm⁻¹.

=C-H Stretching: The stretching vibrations of the vinylic C-H bonds are expected to appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

C-H Bending: The out-of-plane bending vibrations (wagging) of the vinylic C-H bonds can provide information about the substitution pattern of the double bonds and typically appear in the 1000-650 cm⁻¹ region.

C-Br Stretching: The stretching vibration of the carbon-bromine bonds will result in a strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| =C-H Stretch | 3010-3100 |

| C=C Stretch (conjugated) | 1600-1650 |

| C-H Bend | 1000-650 |

| C-Br Stretch | 600-500 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details.

However, this technique is only applicable to substances that can be grown as single crystals of sufficient size and quality. There is no information in the scientific literature to suggest that this compound is a crystalline solid at room temperature or that it has been successfully crystallized. Therefore, single-crystal X-ray diffraction data for this compound is not available. If the compound were to be crystallized, this method could definitively establish the E/Z stereochemistry of the C3=C4 double bond and provide detailed structural parameters.

Synthetic Utility of 1,1 Dibromo 1,3 Pentadiene As a Building Block

Precursor for Functionalized Organic Compounds

1,1-Dibromo-1,3-pentadiene serves as a key starting material for the synthesis of a variety of functionalized organic molecules, including allenes, conjugated enynes and diynes, cyclohexene (B86901) derivatives, and 1-alkenylphosphonates.

Synthesis of Allenes and their Derivatives

Allenes, compounds containing two cumulative double bonds, are important intermediates in organic synthesis. The reaction of 1,1-dibromocyclopropane (B14071962) derivatives with alkyllithium reagents provides a general and efficient method for the preparation of allenes. scispace.com This transformation, known as the Doering-Moore-Skattebøl synthesis, proceeds through a carbene intermediate. beilstein-journals.orgkyoto-u.ac.jp While the direct synthesis of allenes from this compound is not explicitly detailed in the provided search results, the general principle of reacting gem-dihalocyclopropanes with organolithium compounds to yield allenes is well-established. scispace.combeilstein-journals.org For instance, 1,1-dibromo-2,2-dimethylcyclopropane reacts with methyllithium (B1224462) to produce 3-methylbuta-1,2-diene in high yield. scispace.com

Furthermore, palladium-catalyzed three-component coupling reactions of 1,1-dibromoalkenes, including derivatives of this compound, with vinylzinc chloride and soft nucleophiles offer a one-pot synthesis of 1,3-disubstituted allenes. tokushima-u.ac.jp This method highlights the versatility of the dibromoalkene moiety in constructing allene (B1206475) frameworks.

Preparation of Conjugated Enynes and Diynes

Conjugated enynes and diynes are significant structural motifs found in numerous natural products and are valuable building blocks in organic synthesis. academie-sciences.frresearchgate.net this compound is a readily available precursor for the synthesis of (E)-3-penten-1-yne. academie-sciences.fr This transformation is achieved by treating a solution of this compound in hexane (B92381) with n-butyllithium at low temperatures, followed by quenching with a saturated ammonium (B1175870) chloride solution. academie-sciences.fr The starting this compound can be prepared from (E)-crotonaldehyde using the Corey-Fuchs protocol. academie-sciences.frchemsrc.com

Moreover, palladium-catalyzed reactions of 1,1-dibromo-1-alkenes provide a general route to both symmetric and unsymmetric 1,3-diynes. nih.gov The homocoupling of 1,1-dibromoalkenes to form symmetric 1,3-diynes is effectively catalyzed by a weak ligand, tris(2-furyl)phosphine (TFP), with the addition of a catalytic amount of copper(I) iodide accelerating the reaction. nih.gov For the synthesis of unsymmetric 1,3-diynes via the Sonogashira reaction, a more electron-rich ligand like tris(4-methoxyphenyl)phosphine (B1294419) is required. nih.gov Copper-catalyzed decarboxylative coupling reactions of 1,1-dibromo-1-alkenes with potassium propiolates also yield unsymmetrical 1,3-diynes and 1,3,5-triynes. organic-chemistry.org

A copper-catalyzed, solvent-free method for the synthesis of 1,3-diynes directly from 1,1-dibromoalkenes has been developed using hydrated 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU·H2O) as both a reagent and a catalyst in the presence of CuI. researchgate.net This pot-economic approach proceeds through a 1-bromoalkyne intermediate. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | n-BuLi, then NH4Cl | - | (E)-3-Penten-1-yne |

| 1,1-Dibromo-1-alkenes | - | Pd(0), TFP, CuI | Symmetric 1,3-diynes |

| 1,1-Dibromo-1-alkenes | Terminal alkynes | Pd(0), Tris(4-methoxyphenyl)phosphine | Unsymmetric 1,3-diynes |

| 1,1-Dibromo-1-alkenes | Potassium propiolates | Cu catalyst | Unsymmetric 1,3-diynes/1,3,5-triynes |

| 1,1-Dibromo-1-alkenes | - | CuI, DBU·H2O | 1,3-Diynes |

Formation of Cyclohexene Derivatives through Cycloadditions

The conjugated diene system within this compound and its derivatives makes it a suitable diene for Diels-Alder reactions, leading to the formation of brominated cyclohexene derivatives. vulcanchem.com These cycloaddition reactions are valuable for constructing six-membered rings, which are common structural motifs in many natural products and pharmaceuticals. vulcanchem.com The electrophilic nature of the diene, influenced by the electron-withdrawing bromine atoms, makes it a candidate for cycloadditions. vulcanchem.com While specific examples of Diels-Alder reactions involving this compound were not found in the search results, the general reactivity pattern of conjugated dienes suggests its potential in forming cyclohexene derivatives. acs.orglibretexts.orgmsu.edu The reaction of a 1,3-diene with a dienophile is a powerful tool for the synthesis of cyclohexene rings. msu.edu

Routes to 1-Alkenylphosphonates

1-Alkenylphosphonates are important compounds with applications in medicinal chemistry and materials science. ethernet.edu.et A convenient and stereoselective method for the preparation of (E)-1-alkenylphosphonates involves the copper-mediated cross-coupling of 1,1-dibromo-1-alkenes with dialkyl phosphites. nih.gov This reaction allows for the formal substitution of both bromine atoms, one by a hydrogen atom and the other by a dialkoxyphosphoryl group. nih.gov Although the direct use of this compound in this specific reaction is not mentioned, its structural similarity to the general class of 1,1-dibromo-1-alkenes suggests its potential as a substrate for this transformation.

Role in the Construction of Complex Molecular Architectures

The versatile reactivity of this compound and its derivatives makes them valuable building blocks in the synthesis of complex molecular architectures. The ability to undergo various transformations, such as cycloadditions and cross-coupling reactions, allows for the stepwise construction of intricate molecular frameworks. rsc.org

For instance, the synthesis of dehydrobenzannulenes, which are large-ring aromatic compounds, has been achieved using building blocks derived from reactions involving diynes. iucr.org Given that this compound is a precursor to diynes, it can indirectly contribute to the synthesis of such complex structures. The formation of functionalized cyclopentane (B165970) derivatives has also been explored starting from related pentadiene structures, highlighting the utility of the pentadiene backbone in constructing cyclic systems. beilstein-journals.org

Intermediate in Multi-Component Coupling Strategies

Multi-component reactions are highly efficient processes that allow for the formation of complex molecules in a single step from three or more starting materials. This compound and related 1,1-dibromoalkenes are valuable intermediates in such strategies.

A palladium-catalyzed three-component coupling of 1,1-dibromoalkenes, vinylzinc chloride, and soft nucleophiles provides a one-pot synthesis of 1,3-disubstituted allenes. tokushima-u.ac.jp This reaction demonstrates the ability of the dibromoalkene to participate in a cascade of reactions, bringing together multiple components to form a more complex product.

Furthermore, a one-pot, three-component coupling strategy has been employed in the synthesis of natural products, where a terminal alkyne, a bromoalkyne, and another component are coupled together. academie-sciences.fr Since this compound can be converted to a terminal enyne, it can serve as a precursor for one of the components in such a multi-component reaction.

Applications of 1,1 Dibromo 1,3 Pentadiene in Polymer Chemistry

Conclusion and Future Research Directions

Summary of Key Advances in 1,1-Dibromo-1,3-pentadiene Chemistry

The chemistry of this compound, a versatile dihalogenated diene, has seen significant advancements, primarily centered on its utility as a building block in organic synthesis. A foundational method for its preparation involves the Corey-Fuchs protocol starting from (E)-crotonaldehyde. academie-sciences.fr Another synthetic approach involves the gas-phase pyrolysis of specific gem-dibromocyclopropanes, which can yield β-bromo-1,3-dienes. capes.gov.br

The most notable progress lies in the selective functionalization of its gem-dibromoalkene moiety through palladium-catalyzed cross-coupling reactions. sioc-journal.cn Researchers have demonstrated that the two bromine atoms can be differentiated and substituted in a stepwise manner. Palladium-catalyzed stereoselective hydrogenolysis allows for the clean conversion of 1,1-dibromo-1,3-dienes into the corresponding (Z)-1-bromo-1,3-dienes in good yields, with the conjugated diene system remaining intact. acs.org

Furthermore, sequential Suzuki-Miyaura cross-coupling reactions have been developed, enabling the stereoselective synthesis of trisubstituted conjugated dienes from 1,1-dibromoalkenes in a one-pot process. nih.gov These reactions, which can couple the diene with various alkenyl- and alkyltrifluoroborates, proceed under mild conditions and offer excellent yields. nih.gov The Stille reaction represents another powerful tool, coupling the diene with organotin reagents to form new carbon-carbon bonds. nih.govwikipedia.org These coupling methodologies are crucial for constructing complex molecular architectures and have been applied in the synthesis of natural products. academie-sciences.frpurdue.edu

Table 1: Key Palladium-Catalyzed Reactions of this compound and Analogues

| Reaction Type | Reagents/Catalyst | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Hydrogenolysis | Bu₃SnH, Pd(PPh₃)₄ | (Z)-1-Bromo-1,3-pentadiene | High stereoselectivity for (Z)-isomer; retains diene stereochemistry. | acs.org |

| Suzuki-Miyaura Coupling | Alkenyl/Alkyltrifluoroborates, Pd(PPh₃)₄ | Trisubstituted conjugated dienes | One-pot, sequential, stereoselective disubstitution; excellent yields. | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(OAc)₂/Ligand | (Z)-1-Aryl-1-bromo-alkenes | Stereoselective monocoupling; can be performed in aqueous solutions. | thieme-connect.deresearchgate.net |

| Stille Coupling | Organostannanes (R-Sn(Alkyl)₃), Pd(0) catalyst | Substituted dienes | High functional group tolerance; effective for complex molecule synthesis. | nih.govwikipedia.orguwindsor.ca |

Unexplored Reactivity Patterns and Synthetic Opportunities

While palladium-catalyzed C-C bond formation has been the primary focus, the full reactive potential of this compound remains partially untapped. The presence of the conjugated diene system suggests its suitability for cycloaddition reactions, such as the Diels-Alder reaction, to form brominated cyclohexene (B86901) derivatives. vulcanchem.com Although this reactivity is known for analogous dienes, specific studies detailing the regioselectivity and stereoselectivity for this compound are an area ripe for exploration.

The selective functionalization of the C-Br bonds offers opportunities beyond coupling with organoboron and organotin reagents. sioc-journal.cn Exploring coupling reactions to form C-N, C-O, C-P, and C-S bonds could lead to novel classes of functionalized dienes with unique electronic and biological properties. The development of catalytic systems for these transformations, particularly under mild conditions, presents a significant synthetic opportunity.

Moreover, the compound serves as a precursor to highly unsaturated molecules. For instance, treatment with n-butyllithium can generate a lithium acetylide, which can be used to synthesize polyyne natural products. academie-sciences.fr Further investigation into the chemistry of such organometallic intermediates derived from this compound could unlock efficient pathways to other complex and biologically active compounds. The thermal reactivity of the molecule, which can undergo HBr elimination at high temperatures, also warrants more detailed mechanistic investigation to control the formation of various pentadiene derivatives. vulcanchem.com

Potential for Advanced Material Development

The unique structure of this compound makes it a promising candidate for the development of advanced materials. As a dihalogenated diene, it can serve as a monomer or co-monomer in polymerization reactions to create specialty polymers. vulcanchem.com The incorporation of bromine atoms into the polymer backbone is a well-known strategy for imparting flame-retardant properties. chemimpex.com Therefore, polymerization of this compound could yield brominated rubbers or plastics with enhanced fire safety, suitable for applications in construction and electronics. vulcanchem.comchemimpex.com

Copolymerization with commodity monomers like styrene (B11656) or acrylonitrile (B1666552) could produce materials with a combination of desirable traits, such as enhanced thermal stability and mechanical properties, alongside flame retardancy. vulcanchem.com The conjugated diene structure is also significant, as polymerization of 1,3-dienes like the parent 1,3-pentadiene (B166810) can lead to elastomers with specific microstructures and good elastic properties. mdpi.comoup.com Investigating the controlled polymerization of this compound could lead to new classes of synthetic rubbers with tailored performance characteristics.

Furthermore, the reactivity of the bromine atoms in the resulting polymers could be exploited for post-polymerization modification. This would allow for the grafting of other functional groups onto the polymer chain, creating materials with tunable surface properties, conductivity, or chemical resistance for specialized applications in coatings and advanced electronics. chemimpex.com

Table 2: Potential Applications of this compound in Material Science